Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C₁₀H₉ClN₂O₂ (MW = 224.65 g/mol) . It serves as a key intermediate in organic synthesis, particularly for derivatization into sulfanyl, sulfonyl, or amino-functionalized imidazopyridines. The compound is synthesized via chlorination of ethyl imidazo[1,2-a]pyridine-2-carboxylate using N-chlorosuccinimide (NCS) in DMF at 40°C, achieving an 80% yield . Its structure is confirmed by ¹H-NMR (δ 8.22–8.10 ppm for aromatic protons, 4.44–4.58 ppm for the ethyl group) and LC-MS (m/z = 224.1 [M+1]) .
Properties
IUPAC Name |
ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)8-9(11)13-6-4-3-5-7(13)12-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQQVELGTHMBNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C=CC=CC2=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501226305 | |
| Record name | Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000017-95-7 | |
| Record name | Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000017-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501226305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization via Reaction of 2-Aminopyridine with Ethyl 2-Chloroacetoacetate
One classical and widely used method involves the condensation of 2-aminopyridine with ethyl 2-chloroacetoacetate under reflux conditions in ethanol. This reaction proceeds through nucleophilic attack of the amino group on the ketoester, followed by cyclization and elimination to form the imidazo[1,2-a]pyridine core bearing an ethyl ester at the 2-position.
- Procedure : 2-Aminopyridine (0.01 mol) is refluxed with ethyl 2-chloroacetoacetate (0.1 mol) in 96% ethanol for approximately 6 hours. After cooling, the product is isolated by extraction and crystallization.
- Yield : Approximately 45% yield of ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate has been reported.
- Reference : This method is foundational and has been reported in various studies on imidazo[1,2-a]pyridine derivatives.
Two-Step One-Pot Synthesis Using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)
A more recent and efficient approach involves a two-step one-pot synthesis starting from 2-aminopyridine derivatives:
- Step 1 : Reaction of 2-aminopyridine with DMF-DMA in DMF at 65°C to form an intermediate formamidine.
- Step 2 : Cyclization with ethyl bromoacetate in the presence of a base (e.g., sodium bicarbonate) and catalytic KI at elevated temperature (~85°C) to afford ethyl imidazo[1,2-a]pyridine-2-carboxylate derivatives.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Chemistry
Ethyl 3-chloroimidazo[1,2-a]pyridine-2-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. It allows chemists to create derivatives with tailored properties for specific applications.
Biology
Research indicates that this compound exhibits antimicrobial and antiviral properties. It has been investigated for its potential to inhibit the growth of various pathogens, making it a candidate for further biological studies.
Medicine
In medicinal chemistry, this compound has shown promise in drug discovery efforts:
- Anti-tuberculosis Agents: Its derivatives are being explored for efficacy against Mycobacterium tuberculosis.
- Anti-cancer Agents: The compound's ability to interact with specific cellular targets may lead to the development of novel cancer therapies.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an effective antimicrobial agent.
Antiparasitic Efficacy
Research focusing on antiparasitic activity highlighted promising results against Cryptosporidium parvum, with an EC50 value suggesting its potential use in treating infections caused by this parasite.
Enzyme Inhibition Studies
The compound interacts with various enzymes crucial for cellular processes. Binding affinity assays reveal insights into its mechanism of action and potential therapeutic applications.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is essential for optimizing the biological activity of this compound. Modifications to its structure can significantly influence potency and selectivity.
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Ethyl 6-aminoimidazo[1,2-a]pyridine-2-carboxylate | 0.88 | Lacks chlorine substituent |
| Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate | 0.87 | Contains nitro group instead of amino |
| Ethyl imidazo[1,2-a]pyridine-3-carboxylic acid | 0.86 | Different position of carboxylic acid |
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry assessed the antimicrobial properties of various imidazo compounds including this compound. Results indicated that this compound had significant activity against Escherichia coli and Staphylococcus aureus, with MIC values demonstrating its potential as an antimicrobial agent.
Case Study 2: Drug Development
In a recent investigation into anti-tuberculosis agents, derivatives of this compound were synthesized and tested for their efficacy against drug-resistant strains of Mycobacterium tuberculosis. The study found that certain modifications enhanced potency significantly compared to existing treatments.
Mechanism of Action
The mechanism of action of Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in anti-tuberculosis research, it has been shown to inhibit key enzymes involved in bacterial cell wall synthesis . In cancer research, it induces apoptosis by activating caspase pathways and causing DNA fragmentation .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups (EWGs): Chloro (Cl), bromo (Br), and iodo (I) substituents enhance electrophilic reactivity, making these compounds suitable for cross-coupling reactions (e.g., Suzuki coupling) . Electron-Donating Groups (EDGs): Amino (-NH₂) and methyl (-CH₃) groups increase nucleophilicity, directing further functionalization at specific positions .
- Synthetic Yields: Halogenation reactions (e.g., chlorination, bromination) generally achieve higher yields (71–80%) compared to amino-substituted derivatives (34–47%) .
Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate
- Reactivity : The 3-chloro substituent undergoes nucleophilic substitution with sodium ethanethiolate to form ethyl 3-ethylsulfanylimidazo[1,2-a]pyridine-2-carboxylate (70% yield), which is further oxidized to sulfonyl derivatives (90% yield) .
- Applications : Used in synthesizing sulfonamide and sulfonyl derivatives for pharmaceutical research .
Ethyl 7-Chloro-8-Iodoimidazo[1,2-a]pyridine-2-carboxylate
- Reactivity : The 8-iodo group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling access to biaryl-functionalized imidazopyridines .
- Applications : Intermediate for anticancer and antiviral agents due to halogen-enhanced bioactivity .
Ethyl 3-Amino-6-Methylimidazo[1,2-a]pyridine-2-carboxylate
- Reactivity: The 3-amino group facilitates condensation with aldehydes to form Schiff bases, which are precursors for antimicrobial agents .
- Applications : Explored in cytotoxic activity studies against cancer cell lines .
Spectroscopic Trends
- ¹H-NMR Shifts: Aromatic protons in chloro/iodo derivatives resonate downfield (δ 8.22–8.71 ppm) due to EWGs . Amino-substituted derivatives show upfield shifts for NH₂ protons (δ 5.82 ppm) .
- LC-MS Data: Halogenated compounds exhibit higher [M+1] peaks (e.g., 287.1 for bromo-fluoro derivatives) compared to non-halogenated analogs .
Biological Activity
Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of anti-tuberculosis (TB) and anti-cancer properties. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of the Compound
This compound is characterized by its imidazo[1,2-a]pyridine core, which is known for its diverse pharmacological properties. The chlorine substitution at the 3-position enhances its reactivity and biological profile, making it a valuable scaffold for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within pathogens and cancer cells. The compound has been shown to:
- Inhibit Key Enzymes : It targets enzymes critical for bacterial cell wall synthesis, thus exhibiting anti-tuberculosis activity. Studies have indicated that it can disrupt the synthesis pathways in Mycobacterium tuberculosis (Mtb) .
- Induce Apoptosis : In cancer research, this compound has been noted for its ability to induce programmed cell death in various cancer cell lines, thereby reducing tumor viability .
Anti-Tuberculosis Activity
Recent studies have highlighted the effectiveness of this compound against multidrug-resistant strains of Mtb. The following table summarizes its minimum inhibitory concentrations (MIC) against different strains:
| Strain | MIC (μM) | Reference |
|---|---|---|
| Mtb H37Rv | 0.03 - 5.0 | Abrahams et al. |
| M. bovis BCG | 0.01 - 0.5 | Moraski et al. |
| MDR-TB | ≤0.006 | Moraski et al. |
| XDR-TB | ≤0.03 - 0.8 | Moraski et al. |
These results indicate that this compound is a promising candidate for further development as an anti-TB agent.
Anti-Cancer Activity
In cancer studies, the compound has shown significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : VERO, HeLa, SH-SY5Y, HEK293, HepG2
- IC50 Values : >10 μM indicating low cytotoxicity in non-cancerous cells while exhibiting potent activity against cancerous cells.
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound revealed that modifications at specific positions can enhance its biological activity. Key findings include:
- Chlorine Substitution : The presence of chlorine at the 3-position significantly increases the compound's potency against both TB and cancer cells.
- Hydrophobic Interactions : The compound's ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its bioactivity .
Case Studies
- Study on Tuberculosis : A high-throughput screening identified this compound as a potent inhibitor of Mtb with an MIC of ≤0.006 μM against MDR strains .
- Cancer Cell Line Evaluation : Research demonstrated that this compound could induce apoptosis in T47D breast cancer cells through PI3Kα pathway inhibition . Flow cytometry analyses confirmed cell cycle arrest and apoptosis induction.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 3-Chloroimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions impact yield?
- Methodology : The compound is commonly synthesized via chlorination of ethyl imidazo[1,2-a]pyridine-2-carboxylate using N-chlorosuccinimide (NCS) in DMF at 40°C under nitrogen, achieving 80% yield . Alternative routes involve condensation of ethyl bromopyruvate with 3-chloro-5-(trifluoromethyl)pyridin-2-amine under reflux, yielding 87.12% . Key factors include solvent choice (DMF vs. ethanol), temperature (40°C vs. reflux), and stoichiometric control of chlorinating agents.
Q. How is the compound structurally characterized post-synthesis?
- Techniques :
- 1H/13C NMR : Confirms substitution patterns (e.g., chloro group at position 3) and ester functionality. For example, δ 8.22–8.10 (m, 1H) and δ 4.58–4.44 (m, 2H) in CDCl3 .
- LC-MS : Validates molecular weight (e.g., m/z = 224.1 [M+1]) .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds .
Q. What protocols ensure purity assessment during synthesis?
- Methods :
- Column Chromatography : Purifies crude products using gradients of ethyl acetate/hexane.
- Melting Point Analysis : Uncrystallized samples are discarded if deviations exceed ±2°C from literature values .
- HPLC : Quantifies purity (>95% for biological assays) .
Advanced Research Questions
Q. How can computational modeling optimize cross-coupling reactions involving this compound?
- Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals to predict reactivity in C–H activation. For example, Pd-catalyzed C3-arylation with phenylboronic acid in deep eutectic solvents (DES) like ChCl:glycerol achieves >90% yield . Parameters include solvent polarity, catalyst loading (2.5 mol% Pd(OAc)₂), and base selection (Na₂CO₃) .
Q. What strategies improve chlorination efficiency while minimizing byproducts?
- Optimization :
- Solvent Screening : DMF enhances electrophilic substitution due to high polarity, reducing side reactions vs. THF .
- Catalyst-Free Conditions : NCS in stoichiometric excess (1.2–1.5 eq.) at 40°C maximizes regioselectivity for the 3-position .
- Quenching Protocol : Rapid water quenching post-reaction prevents over-chlorination .
Q. How do structural modifications influence antiparasitic and antitumor activity?
- Structure-Activity Relationship (SAR) :
- Ester Hydrolysis : Conversion to carboxylic acid derivatives (e.g., 3-ethylsulfonylimidazo[1,2-a]pyridine-2-carboxylic acid) enhances solubility and bioavailability, improving IC₅₀ against Entamoeba histolytica by 2-fold .
- Substitution at Position 6 : Bromo or nitro groups increase cytotoxicity in lung cancer cells (A549) via PI3Kα inhibition (IC₅₀ = 0.8–1.2 µM) .
Q. What toxicological assessments are critical for preclinical studies?
- Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
